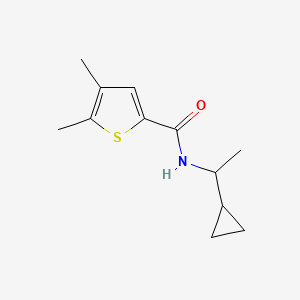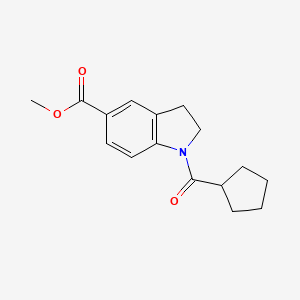![molecular formula C16H29N3O2 B7509241 1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)
1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide, commonly known as DMXAA, is a small molecule compound that has been widely studied for its potential use in cancer treatment. DMXAA was first discovered in 1998 by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to stimulate the production of cytokines, such as tumor necrosis factor alpha (TNF-α), which can lead to the destruction of cancer cells. DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors, which can lead to their regression.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In preclinical studies, DMXAA has been shown to increase the production of cytokines, such as TNF-α and interferon gamma (IFN-γ). DMXAA has also been shown to increase the activity of natural killer cells, which can help to destroy cancer cells. In addition, DMXAA has been shown to inhibit the growth of blood vessels that supply tumors, which can lead to their regression.
Advantages and Limitations for Lab Experiments
DMXAA has a number of advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and purified. DMXAA has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to the use of DMXAA in lab experiments. DMXAA has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. In addition, DMXAA has been shown to be highly sensitive to the environment, and its activity can be affected by factors such as pH and temperature.
Future Directions
There are a number of potential future directions for research on DMXAA. One area of interest is the development of new formulations of DMXAA that can improve its stability and bioavailability. Another area of interest is the identification of biomarkers that can be used to predict response to DMXAA treatment. In addition, there is a need for further preclinical and clinical studies to investigate the safety and efficacy of DMXAA in cancer therapy. Finally, there is potential for the development of new drugs that are based on the structure of DMXAA and that have improved activity and selectivity against cancer cells.
Synthesis Methods
DMXAA can be synthesized using a variety of methods, including the reaction of 2,6-dimethylpiperidine with ethyl 2-bromoacetate followed by reaction with methylamine. Another method involves the reaction of 2,6-dimethylpiperidine with ethyl 2-chloroacetate followed by reaction with methylamine. Both methods result in the formation of DMXAA as the final product.
Scientific Research Applications
DMXAA has been extensively studied for its potential use in cancer therapy. In preclinical studies, DMXAA has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. DMXAA has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12-5-4-6-13(2)19(12)15(20)11-18-9-7-14(8-10-18)16(21)17-3/h12-14H,4-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZLBWPIDFMDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CN2CCC(CC2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)


![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)





![4-[(3-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509246.png)


